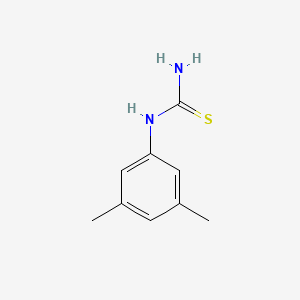

3,5-Dimethylphenylthiourea

説明

Structure

2D Structure

特性

IUPAC Name |

(3,5-dimethylphenyl)thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2S/c1-6-3-7(2)5-8(4-6)11-9(10)12/h3-5H,1-2H3,(H3,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOAYHDJRYDSPJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=S)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50352965 | |

| Record name | 3,5-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97480-60-9 | |

| Record name | 3,5-Dimethylphenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50352965 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3,5-dimethylphenyl)thiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3,5 Dimethylphenylthiourea and Its Analogs

Classical and Modern Synthesis Approaches for Thiourea (B124793) Scaffolds

The synthesis of thiourea scaffolds, the core structure of 3,5-Dimethylphenylthiourea, has evolved over the years, with traditional methods being refined and new, more sustainable techniques emerging.

Condensation Reactions with Isothiocyanates and Amines

A long-standing and widely utilized method for preparing thiourea derivatives involves the reaction of an isothiocyanate with an amine. mdpi.com This straightforward condensation reaction is a cornerstone of thiourea synthesis. In the specific case of this compound, the synthesis is achieved by reacting 3,5-dimethylaniline (B87155) with ammonium (B1175870) thiocyanate (B1210189) in the presence of hydrochloric acid. koreascience.kr The mixture is refluxed, and upon cooling, the solid product is obtained, which can then be purified by crystallization. koreascience.kr

This versatile method allows for the creation of a wide array of thiourea derivatives by simply varying the starting amine and isothiocyanate. mdpi.commdpi.com For instance, reacting different substituted phenylisothiocyanates with various amines in a suitable solvent like acetone (B3395972) or dichloromethane (B109758) can yield a diverse library of thiourea compounds. mdpi.comresearchgate.netresearchgate.net The reaction conditions are generally mild, often proceeding at room temperature, and the yields are typically high. mdpi.com

| Reactants | Product | Conditions | Reference |

| 3,5-dimethylaniline, ammonium thiocyanate | This compound | Reflux with HCl and water | koreascience.kr |

| Substituted phenylisothiocyanate, various amines | Substituted thiourea derivatives | Acetone or dichloromethane, room temperature | mdpi.comresearchgate.net |

Base-Promoted N-Benzoylation of Dimethylphenylthioureas

Arylthiourea derivatives can serve as starting materials for the synthesis of other important organic compounds. researcher.life One such transformation is the base-promoted N-benzoylation of N,N-dimethyl-(N'-phenyl)thioureas. researcher.life This method provides an efficient route to N-arylbenzamides. researcher.life The reaction involves treating the dimethylphenylthiourea (B184160) with a substituted benzoyl chloride in the presence of a base, such as potassium carbonate (K₂CO₃), in a solvent like dimethylacetamide. researcher.life This approach is characterized by good yields, relatively short reaction times, and a broad substrate scope. researcher.life The base facilitates the deprotonation of the thiourea nitrogen, which then acts as a nucleophile, attacking the benzoyl chloride.

Green Chemistry Approaches in Thiourea Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly synthetic methods. rsc.orgrsc.org These "green chemistry" approaches aim to reduce or eliminate the use of hazardous substances and minimize waste. derpharmachemica.com

One notable green method for thiourea synthesis involves the condensation of amines and carbon disulfide in an aqueous medium. organic-chemistry.orgacs.org This protocol is particularly effective for aliphatic primary amines and avoids the use of toxic reagents like isothiocyanates. organic-chemistry.org The reaction proceeds in refluxing water and offers a simple, efficient, and sustainable route to both symmetrical and unsymmetrical thiourea derivatives. mdpi.comorganic-chemistry.orgacs.org

Another green approach is the use of mechanochemistry, where reactions are carried out by milling solid reactants together, often in the absence of a solvent. rsc.orgnih.gov This technique has been successfully applied to the synthesis of monosubstituted thioureas from thiocarbamoyl benzotriazoles, which act as safe and easy-to-handle equivalents of isothiocyanates. rsc.orgrsc.org The reaction can be performed by vapour digestion under an ammonia (B1221849) atmosphere or through mechanochemical amination, yielding products in near-quantitative amounts with a simple water-based workup. rsc.orgrsc.org

Furthermore, conducting reactions "on-water" has emerged as a sustainable strategy. organic-chemistry.orgorganic-chemistry.org The reaction of isothiocyanates with amines on water can lead to the facile and chemoselective synthesis of unsymmetrical thioureas. organic-chemistry.org This method often results in the product precipitating directly from the water, simplifying purification and allowing for the recycling of the aqueous effluent. organic-chemistry.org

Microwave and ultrasound irradiation are other energy-efficient techniques that have been employed to accelerate thiourea synthesis, often leading to shorter reaction times and improved yields. nih.gov

Synthesis of Novel Derivatives of this compound

The core structure of this compound provides a versatile scaffold for the synthesis of novel derivatives with potentially enhanced or targeted properties.

Strategies for Structural Modification and Diversification

The primary strategy for creating new derivatives of this compound involves modifying its structure by introducing different functional groups or molecular fragments. koreascience.krrsc.org This diversification is often guided by the principles of medicinal chemistry, where the goal is to improve the biological activity or other properties of the parent molecule. nih.gov

One common approach is to use this compound as a starting material for further reactions. For example, it can be reacted with other molecules to build more complex structures. A study describes the synthesis of benzothiazole-incorporated thiazolidin-4-ones, where this compound is a key intermediate. koreascience.kr

Another strategy involves the synthesis of analogs by reacting different substituted anilines or isothiocyanates. By systematically varying the substituents on the phenyl ring or the thiourea nitrogen atoms, a library of compounds with diverse electronic and steric properties can be generated. koreascience.krrsc.org This allows for the exploration of structure-activity relationships, which is crucial for the rational design of molecules with desired characteristics. mdpi.com

Ring transformation reactions also offer a pathway to novel heterocyclic compounds starting from thiourea derivatives. ajol.info For instance, a 1,3-thiazine derivative, synthesized from a thiourea, can undergo various cyclization and rearrangement reactions to yield pyrimidines, triazoles, and pyrazoles. ajol.info

Incorporation of Diverse Substituents for Targeted Properties

The choice of substituents to be incorporated into the this compound scaffold is often driven by the desire to achieve specific biological or material properties.

For example, in the context of drug discovery, substituents are chosen to enhance the molecule's interaction with a biological target, improve its pharmacokinetic profile, or reduce its toxicity. mdpi.comresearchgate.net The introduction of a piperazine (B1678402) ring into thiourea derivatives has been shown to enhance their anti-leishmanial activity. mdpi.com Similarly, the incorporation of sulfonamide moieties can lead to compounds with potential as carbonic anhydrase inhibitors. researchgate.net

The synthesis of these derivatives often follows the general principles of thiourea synthesis, primarily the reaction between an appropriately substituted isothiocyanate and an amine. researchgate.netresearchgate.net The challenge lies in the synthesis of the substituted starting materials and ensuring that the reaction conditions are compatible with the functional groups present in the molecules.

| Starting Material | Reagent | Product | Targeted Property | Reference |

| This compound | Various electrophiles | Complex heterocyclic systems | Antimicrobial activity | koreascience.kr |

| Substituted anilines/isothiocyanates | Amines/isothiocyanates | Diverse thiourea library | Structure-activity relationship studies | mdpi.com |

| Phenyl isothiocyanate | Piperazine derivatives | Piperazine-containing thioureas | Enhanced anti-leishmanial activity | mdpi.com |

| Substituted benzoyl isothiocyanates | Amines with sulfonamide groups | Sulfonamide-bearing thioureas | Carbonic anhydrase inhibition | researchgate.net |

Yield Optimization and Purity Enhancement in Synthetic Protocols

The efficient synthesis of this compound and its analogs is contingent upon the careful selection of reaction conditions and purification methods to maximize yield and ensure high purity. Researchers have employed a variety of strategies to achieve these goals, ranging from classical reaction optimization to the adoption of green chemistry principles.

A primary method for synthesizing this compound involves the reaction of 3,5-dimethylaniline with ammonium thiocyanate in the presence of hydrochloric acid. koreascience.kr In one documented procedure, these reactants are refluxed for four hours. The resulting solid product is then isolated by filtration, washed with water, and purified by crystallization from ethanol, achieving a yield of 85% and a melting point of 141°C. koreascience.kr This highlights a standard and effective protocol for obtaining the compound with a good yield and purity.

The synthesis of thiourea derivatives, in general, often involves the reaction between an isothiocyanate and an amine. mdpi.comresearchgate.net The optimization of this common route can be influenced by several factors, including the solvent, temperature, and reaction time. For instance, studies on various N,N'-disubstituted thioureas show that reactions can be successfully carried out in solvents like dichloromethane or tert-butanol (B103910) at room temperature, with reaction times varying until the isothiocyanate is consumed, as monitored by thin-layer chromatography (TLC). mdpi.com

Modern synthetic approaches have focused on developing more efficient and environmentally friendly protocols. Solvent-free, or "green," methods have emerged as a promising alternative. asianpubs.org One such method involves grinding a mixture of an acid chloride and ammonium thiocyanate, followed by the addition of an arylamine. asianpubs.org This technique offers several advantages, including reduced reaction times (often under 30 minutes), high yields, and the elimination of hazardous solvents, which simplifies the work-up and purification process. asianpubs.orgiau.ir Purification in these cases is typically achieved through simple recrystallization from a suitable solvent like ethanol. asianpubs.org

Purity enhancement is a critical step in any synthetic protocol. The most common method for purifying this compound and its analogs is recrystallization. koreascience.kr The choice of solvent is crucial for effective purification. Ethanol is frequently cited as a suitable recrystallization solvent for this class of compounds. koreascience.kr For more complex reaction mixtures or to achieve very high purity, column chromatography on silica (B1680970) gel is a standard technique. rsc.org The purity of the final product is typically confirmed using analytical techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). koreascience.krmdpi.comiau.ir

Advanced strategies like Bayesian reaction optimization are also being applied to chemical synthesis to systematically explore reaction parameters and identify conditions that maximize yield. ucla.edu This computational approach can accelerate the optimization process compared to traditional methods by intelligently selecting the next set of experiments to perform based on previous results. ucla.edu

| Reactants | Method | Conditions | Yield | Purification | Reference |

| 3,5-dimethylaniline, Ammonium thiocyanate | Acid-catalyzed condensation | Reflux in H₂O/HCl, 4h | 85% | Crystallization (Ethanol) | koreascience.kr |

| Isothiocyanates, Amines | General Condensation | Dichloromethane or tert-butanol, Room Temp. | Varies | TLC monitoring, product isolation | mdpi.com |

| Acid chlorides, Ammonium thiocyanate, Arylamines | Solvent-free grinding | Grinding reactants, Room Temp., <30 min | Good | Recrystallization (Ethanol) | asianpubs.org |

| 2-amino-benzoic acid, Aryl isothiocyanate, etc. | One-pot, catalyzed | Cu(II)-Schiff base/SBA-15 catalyst, Reflux, 30 min | High | Simple work-up | iau.iriau.ir |

Table 1. Comparative overview of synthetic protocols and optimization for thiourea derivatives.

Scale-Up Considerations for Research and Potential Pre-Clinical Development

The transition of a synthetic procedure from a laboratory-scale experiment to a larger, more robust process suitable for producing the quantities needed for extensive research or pre-clinical trials is a significant challenge in chemical development. symeres.comnih.gov This scale-up process requires careful consideration of multiple factors to ensure the synthesis remains efficient, safe, cost-effective, and yields a product of consistent quality. symeres.com

For a compound like this compound, several aspects of its known syntheses are favorable for scale-up. Methodologies that are "one-pot," utilize solvent-free conditions, or employ reusable catalysts are particularly advantageous. asianpubs.orgiau.iriau.ir These approaches minimize waste, reduce the number of unit operations (e.g., isolations, purifications), and can lower costs associated with solvents and reagents, all of which are critical for larger-scale production. iau.ir The simplicity of the work-up procedure, such as direct filtration and recrystallization of the product, is also a major benefit, as complex purification methods like large-scale column chromatography can be costly and time-consuming. koreascience.krsymeres.com

Key parameters that must be re-evaluated and optimized during scale-up include:

Heat Transfer: Exothermic or endothermic reactions that are easily managed in small flasks can pose significant safety and control problems in large reactors. The surface-area-to-volume ratio decreases as the scale increases, affecting heat dissipation. The reaction of amines with isothiocyanates is typically exothermic and may require careful temperature control on a larger scale.

Mass Transfer and Mixing: Ensuring that all reactants are mixed efficiently is crucial for consistent reaction progress and to avoid the formation of localized "hot spots" or areas of high concentration, which can lead to side reactions and impurities. The efficiency of stirring and the type of reactor become critical. symeres.com

Safety: A thorough safety assessment is required. This includes understanding the toxicity of all reactants, intermediates, and products, as well as the thermal stability of the reaction mixture. symeres.com For instance, while carbon disulfide can be a reagent in some thiourea syntheses, its high flammability and toxicity make it less desirable for large-scale work. researchgate.net

Process Robustness: The synthetic route must be robust, meaning it can tolerate minor variations in reaction parameters (e.g., temperature, concentration, reaction time) without significant drops in yield or purity. symeres.com

Regulatory Compliance: For potential pre-clinical development, the synthesis must be conducted with well-characterized starting materials and produce an Active Pharmaceutical Ingredient (API) of high, consistent purity. fda.gov The process would need to be documented thoroughly in batch records, and analytical methods must be validated to ensure they can reliably assess the purity and identity of the compound. symeres.comfda.gov

Advanced Spectroscopic and Analytical Characterization Techniques for 3,5 Dimethylphenylthiourea

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed molecular structure of organic compounds. organicchemistrydata.org By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.

¹H-NMR and ¹³C-NMR for Confirmation of Molecular Structure

Proton (¹H) and Carbon-13 (¹³C) NMR are the most common NMR techniques used for the structural analysis of organic molecules. libretexts.orgnih.gov

In the ¹H-NMR spectrum of 3,5-Dimethylphenylthiourea, specific signals correspond to the different types of protons present in the molecule. The aromatic protons on the phenyl ring typically appear as a multiplet in the region of δ 6.8–7.5 ppm. The methyl groups attached to the phenyl ring show a characteristic singlet peak around δ 1.2–2.5 ppm. The protons of the thiourea (B124793) group (NH and NH₂) exhibit signals that can be influenced by the solvent and concentration.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom. libretexts.org The carbon atoms of the phenyl ring resonate in the aromatic region of the spectrum. The methyl group carbons appear at a higher field (lower ppm value). The carbonyl carbon of the thiourea moiety is typically observed at a lower field. Broadband proton decoupling is often used to simplify the ¹³C spectrum, resulting in a single peak for each non-equivalent carbon atom. libretexts.org

A detailed analysis of both ¹H and ¹³C NMR spectra, including chemical shifts, integration of signals, and coupling patterns, allows for the unambiguous confirmation of the this compound molecular structure. researchgate.net

Table 1: Representative NMR Data for this compound

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~7.0-7.2 | m | Aromatic protons |

| ¹H | ~2.3 | s | Methyl protons (-CH₃) |

| ¹H | ~7.8, ~9.5 | s (broad) | Thiourea protons (-NH, -NH₂) |

| ¹³C | ~180 | s | Thiocarbonyl carbon (C=S) |

| ¹³C | ~125-140 | m | Aromatic carbons |

| ¹³C | ~21 | s | Methyl carbons (-CH₃) |

| Note: Exact chemical shifts can vary depending on the solvent and experimental conditions. |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to investigate the vibrational and electronic properties of molecules, respectively. mrclab.com

Vibrational and Electronic Spectral Analysis

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. mrclab.com The resulting IR spectrum shows absorption bands at specific frequencies corresponding to different functional groups. For this compound, characteristic vibrational bands would be expected for the N-H and C=S bonds of the thiourea group, as well as C-H and C=C bonds of the dimethylphenyl group. nepjol.info For instance, the N-H stretching vibrations typically appear in the range of 3100-3500 cm⁻¹, while the C=S stretching vibration is found at lower frequencies.

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of UV or visible light. msu.edu Molecules with chromophores, such as the aromatic ring and the thiocarbonyl group in this compound, will absorb light at specific wavelengths. msu.edu The UV-Vis spectrum provides information about the electronic structure and can be used for quantitative analysis. libretexts.org The electronic transitions in this compound would likely involve π → π* transitions within the aromatic ring and n → π* transitions associated with the thiocarbonyl group. mit.edulibretexts.orgmgcub.ac.in

Table 2: Indicative Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Assignment |

| IR | ~3100-3500 cm⁻¹ | N-H stretching |

| IR | ~1500-1600 cm⁻¹ | C=C aromatic stretching |

| IR | ~1100-1300 cm⁻¹ | C=S stretching |

| UV-Vis | ~250-300 nm | π → π* and n → π* transitions |

| Note: These are approximate ranges and can be influenced by the molecular environment. |

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HR-MS) is a powerful technique for accurately determining the elemental composition and molecular weight of a compound. enovatia.com It measures the mass-to-charge ratio (m/z) of ions with very high precision, often to within a few parts per million (ppm). enovatia.comcopernicus.orgwaters.com

This high accuracy allows for the unambiguous determination of the molecular formula of this compound by comparing the experimentally measured mass with the calculated exact masses of possible formulas. youtube.comfsu.edu For example, by obtaining a high-resolution mass spectrum, one can differentiate between compounds with the same nominal mass but different elemental compositions. msu.edu This capability is crucial for confirming the identity of a synthesized compound and for identifying unknown impurities. uvic.ca

Chromatographic Methods for Purity Assessment and Quantification

Chromatographic techniques are essential for separating the components of a mixture and are widely used to assess the purity of chemical compounds and to quantify their amounts. chromatographyonline.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used chromatographic technique for the analysis of non-volatile compounds. mtoz-biolabs.com In the context of this compound, HPLC can be employed to determine its purity by separating it from any starting materials, by-products, or degradation products. researchgate.net

A typical HPLC method involves a stationary phase (e.g., a C18 column), a mobile phase (a mixture of solvents like acetonitrile (B52724) and water), and a detector (commonly a UV detector). phenomenex.comoiv.int The sample is injected into the system, and the components are separated based on their differential partitioning between the stationary and mobile phases. phenomenex.com The retention time, the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. The area of the peak in the chromatogram is proportional to the concentration of the compound, allowing for quantification. mtoz-biolabs.com Purity is often expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. nih.gov

Table 3: Example HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Note: These are example parameters and would need to be optimized for a specific analysis. |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Metabolite Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) stands as a powerful analytical tool for the identification and quantification of metabolites in complex biological samples. wikipedia.orgnih.govscispace.com This technique combines the superior separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. wikipedia.org In the context of this compound, LC-MS is instrumental in elucidating its metabolic pathways by profiling the metabolites formed in biological systems.

The process typically begins with the extraction of metabolites from a biological matrix. nih.govlcms.cz The sample is then introduced into the LC system, where components are separated based on their physicochemical properties as they pass through a column. scispace.com High-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC) are commonly employed for their efficiency in separating complex mixtures. ub.edulcms.cz

Following separation, the eluted compounds are introduced into the mass spectrometer. wikipedia.org Ionization techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are utilized to generate charged molecules. wikipedia.orgpageplace.de The mass analyzer then separates these ions based on their mass-to-charge ratio (m/z), providing a unique mass spectrum for each compound. scispace.com For enhanced structural elucidation, tandem mass spectrometry (MS/MS) can be performed. nih.govub.edu In an MS/MS experiment, a specific parent ion is selected, fragmented, and the resulting fragment ions are analyzed, yielding detailed structural information. nih.govub.edu This fragmentation pattern is crucial for identifying unknown metabolites of this compound.

A typical LC-MS based metabolomics workflow involves:

Sample Preparation: Extraction of metabolites from the biological system under investigation. nih.govlcms.cz

LC Separation: Separation of the complex metabolite mixture. scispace.comlcms.cz

MS Detection: Generation of mass spectra for the separated compounds. wikipedia.org

Data Analysis: Comparison of the mass spectra and retention times of potential metabolites with those of reference standards or databases for confident identification. jmb.or.kr

High-resolution mass spectrometry (HRMS) coupled with LC provides highly accurate mass measurements, which aids in determining the elemental composition of the metabolites. ub.eduunizar.es

Table 1: Key LC-MS Parameters for Metabolite Profiling

| Parameter | Description |

|---|---|

| Chromatography | HPLC, UHPLC ub.edulcms.cz |

| Ionization Source | ESI, APCI wikipedia.orgpageplace.de |

| Mass Analyzer | Quadrupole, Ion Trap, Time-of-Flight (TOF), Orbitrap ub.edu |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Components

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile organic compounds. wikipedia.orghill-labs.co.nz It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify and quantify components within a sample. wikipedia.org When studying this compound, GC-MS can be employed to analyze any volatile impurities or degradation products.

The analysis begins with the introduction of the sample into the GC, where it is vaporized in a heated injection port. hill-labs.co.nzetamu.edu An inert carrier gas, such as helium or nitrogen, then transports the vaporized sample through a capillary column. etamu.edulongdom.org The separation of compounds occurs based on their boiling points and interactions with the stationary phase coating the column. wikipedia.org

As the separated components elute from the column, they enter the mass spectrometer's ion source. hill-labs.co.nz Electron ionization (EI) is a common ionization method where high-energy electrons bombard the molecules, causing them to ionize and fragment in a reproducible manner. hill-labs.co.nz These fragments are characteristic of the molecule's structure. The mass analyzer then separates the resulting ions by their mass-to-charge ratio, generating a mass spectrum for each component. hill-labs.co.nz

The identification of volatile compounds associated with this compound is achieved by comparing the obtained mass spectra with extensive spectral libraries, such as the NIST library. hill-labs.co.nz The retention time of the compound in the GC column provides an additional layer of confirmation. etamu.edu For enhanced sensitivity, selected ion monitoring (SIM) can be utilized, where the mass spectrometer is set to detect only specific ion fragments characteristic of the target analyte. wikipedia.orglongdom.org

Table 2: Typical GC-MS Operating Parameters

| Parameter | Description |

|---|---|

| Injection Mode | Split/Splitless |

| Carrier Gas | Helium, Nitrogen etamu.edulongdom.org |

| Column Type | Capillary column (e.g., DB-5MS) frontiersin.org |

| Ionization Mode | Electron Ionization (EI) hill-labs.co.nz |

| Mass Analyzer | Quadrupole, Ion Trap longdom.org |

| Detection Mode | Full Scan, Selected Ion Monitoring (SIM) wikipedia.orglongdom.org |

While direct analysis of volatile compounds related to this compound is a primary application, derivatization techniques can be used to make non-volatile compounds amenable to GC-MS analysis. lcms.cz

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. msu.edumeasurlabs.com For a newly synthesized or isolated compound like this compound, elemental analysis serves to verify its empirical formula by quantifying the mass percentages of its constituent elements, primarily carbon (C), hydrogen (H), and nitrogen (N). researchgate.net

The most common method for determining the C, H, and N content is combustion analysis. researchgate.net In this process, a precisely weighed sample of this compound is combusted in a stream of pure oxygen at a high temperature. researchgate.net This combustion converts all the carbon in the sample to carbon dioxide (CO₂), all the hydrogen to water (H₂O), and all the nitrogen to nitrogen gas or nitrogen oxides, which are then converted to N₂.

These combustion products are then passed through a series of detectors that quantify the amounts of CO₂, H₂O, and N₂ produced. From these measurements, the mass percentages of C, H, and N in the original sample can be calculated. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula (C₉H₁₂N₂S). A close agreement between the experimental and theoretical values, typically within ±0.4%, provides strong evidence for the compound's purity and elemental composition. researchgate.net

Table 3: Elemental Composition of this compound (C₉H₁₂N₂S)

| Element | Theoretical % | Experimental % (Example) |

|---|---|---|

| Carbon (C) | 59.96 | 59.85 |

| Hydrogen (H) | 6.71 | 6.75 |

| Nitrogen (N) | 15.54 | 15.49 |

Note: The experimental values are hypothetical and serve for illustrative purposes. Actual results would be obtained from experimental data.

X-ray Crystallography for Solid-State Structural Analysis

The process begins with the growth of a high-quality single crystal of the compound. This crystal is then mounted on a goniometer and exposed to a focused beam of X-rays. libretexts.orgnih.gov As the X-rays pass through the crystal, they are diffracted by the electrons of the atoms in a specific pattern, which is a direct consequence of the regular, repeating arrangement of molecules in the crystal lattice. wikipedia.organton-paar.com

This diffraction pattern is recorded by a detector. nih.gov By analyzing the positions and intensities of the diffracted spots, a three-dimensional map of the electron density within the crystal can be calculated. nih.gov From this electron density map, the positions of the individual atoms can be determined, leading to a detailed molecular model of this compound. This model reveals crucial structural details, including the planarity of the phenyl ring, the geometry around the thiourea moiety, and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal structure. researchgate.netmdpi.com

The data obtained from X-ray crystallography is often presented in a standardized format, such as a Crystallographic Information File (CIF), which contains the unit cell dimensions, space group, and atomic coordinates.

Table 4: Example Crystallographic Data for a Thiourea Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic mdpi.com |

| Space Group | P2₁/c |

| a (Å) | 10.123 |

| b (Å) | 8.456 |

| c (Å) | 12.789 |

| β (°) | 105.45 |

| Volume (ų) | 1054.3 |

Biological Activity and Pharmacological Research of 3,5 Dimethylphenylthiourea Derivatives

Broad Spectrum Biological Activities of Thiourea (B124793) Derivatives

Thiourea and its derivatives represent a versatile class of organosulfur compounds that have garnered significant attention in medicinal chemistry due to their wide range of pharmacological activities. mdpi.comresearchgate.net These compounds are characterized by a core thiocarbonyl group flanked by amino groups, a structure that allows for diverse chemical modifications and interactions with biological targets. Research has demonstrated that thiourea derivatives possess numerous beneficial properties, including antibacterial, anticancer, anti-inflammatory, antitubercular, antimalarial, and anti-Alzheimer effects. mdpi.comresearchgate.net Their applications extend across various fields, from organic synthesis to the pharmaceutical industry. researchgate.net The biological efficacy of these derivatives is often attributed to the presence of the C=S group, which can engage in various chemical interactions. mdpi.com The versatility of the thiourea scaffold has made it a promising candidate for the development of novel therapeutic agents targeting a wide array of diseases. mdpi.comresearchgate.net

Antioxidant Potentials and Mechanisms

Thiourea derivatives have been recognized as potent scavengers of reactive oxygen species (ROS) such as superoxide (B77818) (O₂⁻) and hydroxyl (OH⁻) radicals. hueuni.edu.vn Their antioxidant capabilities are crucial for preventing oxidative stress in biological systems, a condition linked to numerous diseases. hueuni.edu.vn The antioxidant activity is typically evaluated using assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS•+) radical scavenging tests. hueuni.edu.vnfarmaciajournal.com

For instance, studies on compounds like 1,3-diphenyl-2-thiourea (DPTU) and 1-benzyl-3-phenyl-2-thiourea (BPTU) have demonstrated their ability to capture free radicals. hueuni.edu.vnresearchgate.net DPTU, in particular, showed significant scavenging activity. hueuni.edu.vnresearchgate.net The mechanism behind this antioxidant potential is often attributed to the hydrogen atom transfer (HAT) process, where the thiourea derivative donates a hydrogen atom to a free radical, thereby neutralizing it. hueuni.edu.vn Theoretical calculations have supported HAT as the preferred mechanism over single electron transfer (SET) for the reaction between thiourea derivatives and free radicals. hueuni.edu.vn

The structural features of these derivatives play a significant role in their antioxidant capacity. farmaciajournal.com For example, a theoretical investigation of (3,5-dimethylphenyl) thiourea (DMPT) was conducted to understand its structure and activity. bohrium.com Different derivatives exhibit varying levels of efficacy; for example, 1,3-bis(3,4-dichlorophenyl)thiourea was found to be more active against DPPH and ABTS free radicals compared to other tested derivatives like 1,3-di-p-tolylthiourea. hueuni.edu.vn

Antioxidant Activity of Selected Thiourea Derivatives

| Compound | Assay | IC₅₀ Value |

|---|---|---|

| 1,3-diphenyl-2-thiourea (DPTU) | DPPH | 0.710 ± 0.001 mM hueuni.edu.vnresearchgate.net |

| 1,3-diphenyl-2-thiourea (DPTU) | ABTS | 0.044 ± 0.001 mM hueuni.edu.vnresearchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | DPPH | 11.000 ± 0.015 mM hueuni.edu.vnresearchgate.net |

| 1-benzyl-3-phenyl-2-thiourea (BPTU) | ABTS | 2.400 ± 0.021 mM hueuni.edu.vnresearchgate.net |

| 1,3-bis(3,4-dichlorophenyl) thiourea | DPPH | 45 µg/mL mdpi.com |

| 1,3-bis(3,4-dichlorophenyl) thiourea | ABTS | 52 µg/mL mdpi.com |

Enzyme Inhibitory Activities

Thiourea derivatives have been extensively studied for their ability to inhibit various enzymes, a property that underpins many of their therapeutic effects. mdpi.comnih.gov Their inhibitory actions are crucial in managing conditions like neurodegenerative diseases and diabetes. mdpi.comnih.gov

Cholinesterase Inhibition (Acetylcholinesterase and Butyrylcholinesterase)

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the breakdown of the neurotransmitter acetylcholine. nih.govnih.gov Their inhibition is a primary strategy in the symptomatic treatment of Alzheimer's disease. nih.gov Several thiourea derivatives have demonstrated potent inhibitory activity against both AChE and BChE. mdpi.comnih.gov For example, in one study, a synthesized thiourea derivative (compound 1) exhibited the most potent inhibition with IC₅₀ values of 27.05 µg/mL against AChE and 22.60 µg/mL against BChE. nih.gov Another compound, 1-(3-chlorophenyl)-3-cyclohexylthiourea, also showed significant enzyme inhibition with IC₅₀ values of 50 µg/mL against AChE and 60 µg/mL against BChE. mdpi.com Research indicates that many derivatives exhibit a degree of selectivity, with some showing a preference for inhibiting BChE over AChE. researchgate.net

Cholinesterase Inhibitory Activity of Selected Thiourea Derivatives

| Compound | Enzyme | IC₅₀ Value |

|---|---|---|

| Compound 1 (unsymmetrical thiourea) | AChE | 27.05 µg/mL nih.gov |

| BChE | 22.60 µg/mL nih.gov | |

| 1-(3-chlorophenyl)-3-cyclohexylthiourea | AChE | 50 µg/mL mdpi.com |

| BChE | 60 µg/mL mdpi.com | |

| Derivative 3b | AChE | 272.33 nM researchgate.net |

| Derivative 3b | BChE | 103.73 nM researchgate.net |

| Derivative 3f | AChE | 113.34 nM researchgate.net |

| Derivative 3f | BChE | 203.52 nM researchgate.net |

Tyrosinase Inhibition

Tyrosinase is a copper-containing enzyme that plays a critical role in melanin (B1238610) biosynthesis. nih.govnih.gov Its inhibitors are of great interest in the cosmetic and medicinal industries as depigmenting agents for treating hyperpigmentation disorders. nih.govmdpi.com A class of N-aryl-N'-substituted phenylthiourea (B91264) derivatives was designed and synthesized to evaluate their inhibitory effects on the diphenolase activity of mushroom tyrosinase. nih.gov The results indicated that derivatives containing a 2-(1,3,4-thiadiazol-2-yl)thio acetic acid scaffold showed significantly improved tyrosinase inhibitory activity. nih.gov Specifically, compound 6h from this series exhibited an IC₅₀ value of 6.13 μM, which is considerably more potent than the standard inhibitor, kojic acid (IC₅₀ = 33.3 μM). nih.gov Kinetic analysis revealed that this compound acts as a noncompetitive inhibitor. nih.gov

Alpha-Amylase and Alpha-Glucosidase Inhibition

Alpha-amylase and alpha-glucosidase are key enzymes in carbohydrate digestion, breaking down complex carbohydrates into glucose. nih.govmdpi.com Inhibiting these enzymes can delay glucose absorption and help manage postprandial hyperglycemia in type 2 diabetes. researchgate.net Thiourea derivatives have been identified as effective inhibitors of both enzymes. researchgate.netresearchgate.net

In one study, several novel thiourea derivatives were screened for their activity against α-amylase and α-glucosidase. researchgate.net Five compounds showed notable activity against α-amylase, with percentage inhibitions ranging from 65% to 85%. researchgate.net One compound, AH (1-(2,4-difluorophenyl)-3-(2-iodophenyl) thiourea), demonstrated the highest activity against α-glucosidase with 86% inhibition and an IC₅₀ value of 47.9 μM. researchgate.net Another study found that 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea exhibited very high inhibitory activity against α-glucosidase, even exceeding that of the standard drug acarbose. nih.govsemanticscholar.orgresearchgate.net

α-Amylase and α-Glucosidase Inhibitory Activity

| Compound | Enzyme | % Inhibition | IC₅₀ Value |

|---|---|---|---|

| Compound E | α-Amylase | 85 ± 1.9% researchgate.net | - |

| Compound AG | 82 ± 0.7% researchgate.net | - | |

| Compound AF | 75 ± 1.2% researchgate.net | - | |

| Compound AD | 72 ± 0.4% researchgate.net | - | |

| Compound AH | 65 ± 1.1% researchgate.net | - | |

| Compound AH | α-Glucosidase | 86 ± 0.4% researchgate.net | 47.9 μM researchgate.net |

| Compound 3 | 66.78% researchgate.net | 36.11 µg/ml researchgate.net | |

| Compound 5e | 55.15% researchgate.net | 60.33 µg/ml researchgate.net | |

| 1-(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)-3-phenylthiourea | 56.6% (at 15 mM) nih.govsemanticscholar.org | 9.77 mM nih.govsemanticscholar.org |

Glucose-6-Phosphatase Inhibition

Glucose-6-phosphatase (G6Pase) is a critical enzyme in gluconeogenesis and glycogenolysis, catalyzing the final step of glucose production in the liver. nih.govresearchgate.net Its inhibition can help manage hyperglycemia, particularly in type 2 diabetes. nih.gov Studies have investigated the in vivo inhibitory effects of 2-picolylamine thioureas on G6Pase activity in mice. nih.gov The research found that these derivatives caused a significant decrease in the enzyme's activity. nih.gov One derivative, in particular, showed the highest inhibition at a concentration of 1.5 mg/Kg body weight, with the amount of released phosphate (B84403) being 21.42 ± 5.113 mg compared to 84.55 ± 3.213 mg in the control group. nih.gov This highlights the potential of specific thiourea derivatives to modulate hepatic glucose output. researchgate.netnih.gov

Antimicrobial Properties (Antibacterial and Antifungal)

Thiourea derivatives have garnered significant interest in the scientific community for their potential as antimicrobial agents. Research has demonstrated that these compounds exhibit a broad spectrum of activity against various bacterial and fungal strains. The introduction of different substituents onto the thiourea core structure can significantly influence their antimicrobial potency.

Derivatives of thiourea have been shown to be effective against both Gram-positive and Gram-negative bacteria. For instance, certain phenylisothiocyanate thiourea derivatives have displayed selective potency against staphylococcal strains, as well as Bacillus subtilis, Pseudomonas aeruginosa, and Candida species. researchgate.net The antimicrobial action of some of these derivatives is attributed to their ability to form stable complexes with bacterial DNA-gyrase or DNA-topoisomerase IV, ultimately leading to bacterial cell death. researchgate.net

In a study involving benzothiazole (B30560) incorporated thiazolidin-4-one derivatives synthesized from 3,5-dimethylphenylthiourea, several compounds exhibited notable antifungal activity. koreascience.kr Specifically, compounds with 2-chloro, 2,4-dichloro, and 4-nitro substitutions on the phenyl ring attached to the thiazolidin-4-one core showed good activity against various fungal strains. koreascience.kr Some derivatives of 1-phenyl-3-(5-phenyl-1H-imidazol-1-yl)thiourea have demonstrated excellent activity against a range of pathogenic and non-pathogenic bacteria and fungi. connectjournals.com Many of these compounds were particularly active against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria such as Escherichia coli, Salmonella typhi, Klebsiella pneumoniae, and Pseudomonas aeruginosa. connectjournals.com

Furthermore, certain thiourea derivatives bearing a 3-amino-1H-1,2,4-triazole scaffold have shown high inhibition against Gram-positive cocci, including S. aureus and S. epidermidis, with minimum inhibitory concentration (MIC) values ranging from 4 to 32 μg/mL. nih.gov Some of these compounds also effectively inhibited biofilm formation in both methicillin-resistant and standard strains of S. epidermidis. nih.gov The antifungal activity of thiourea derivatives has also been observed against Candida albicans and Aspergillus niger. koreascience.krconnectjournals.com Research on thiourea derivatives of 2-thiophenecarboxylic acid has highlighted their inhibitory effects on the biofilm growth and microbial adherence of nosocomial Candida auris strains. nih.gov

Table 1: Antimicrobial Activity of Selected this compound Derivatives

| Compound Type | Target Organism(s) | Observed Activity |

|---|---|---|

| Benzothiazole incorporated thiazolidin-4-ones | Fungal strains | Good activity with 2-chloro, 2,4-dichloro, and 4-nitro substitutions. koreascience.kr |

| 1-Phenyl-3-(5-phenyl-1H-imidazol-1-yl)thioureas | S. aureus, B. subtilis, E. coli, S. typhi, K. pneumoniae, P. aeruginosa, C. albicans, A. niger | Excellent antibacterial and moderate antifungal activity. connectjournals.com |

| Thioureas with 3-amino-1H-1,2,4-triazole scaffold | S. aureus, S. epidermidis | High inhibition with MIC values of 4-32 μg/mL; biofilm inhibition. nih.gov |

| Thioureas of 2-thiophenecarboxylic acid | Candida auris | Notable inhibitory effect on biofilm growth and microbial adherence. nih.gov |

Anticancer and Antitumor Activities

Thiourea derivatives have emerged as a promising class of compounds in the field of oncology, with numerous studies highlighting their potential as anticancer and antitumor agents. sciencepublishinggroup.commdpi.com The structural versatility of thioureas allows for modifications that can lead to compounds with potent cytotoxic effects against various cancer cell lines. researchgate.net

One of the mechanisms by which thiourea derivatives exert their anticancer effects is through the inhibition of key enzymes and signaling pathways involved in cancer progression. For example, some derivatives have been found to inhibit receptor tyrosine kinases (RTKs) such as VEGFR2, VEGFR3, and PDGFRβ. researchgate.net A series of novel thiourea derivatives containing a 3,5-bis(trifluoromethyl)phenyl moiety demonstrated significant cytotoxic activities against seven cancer cell lines, including NCI-H460, Colo-205, HCT-116, MDA-MB-231, MCF-7, HepG2, and PLC/PRF/5. researchgate.net

The anticancer activity of thiourea derivatives is often linked to their ability to induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells. One study on a new N,N′-diarylthiourea derivative showed its effectiveness in suppressing the growth of MCF-7 breast cancer cells. mdpi.com This compound induced a significant increase in early and late apoptotic cells and caused cell cycle arrest in the S phase. mdpi.com Furthermore, it was observed to upregulate caspase-3, suggesting an intrinsic apoptotic pathway. mdpi.com

Research has also explored the structure-activity relationships of thiourea derivatives to optimize their anticancer potential. For instance, N-benzyl-(X-2-hydroxybenzyl)-N'-phenylureas and thioureas have been synthesized and evaluated for their antitumor properties. jppres.com The presence of specific substituents on the aromatic rings can significantly influence the cytotoxic efficacy of these compounds.

Table 2: Anticancer and Antitumor Activity of Selected Thiourea Derivatives

| Compound Type | Cancer Cell Line(s) | Mechanism of Action/Observed Activity |

|---|---|---|

| Thioureas with 3,5-bis(trifluoromethyl)phenyl moiety | NCI-H460, Colo-205, HCT-116, MDA-MB-231, MCF-7, HepG2, PLC/PRF/5 | Cytotoxic activity; moderate inhibition of VEGFR2, VEGFR3, and PDGFRβ. researchgate.net |

| N,N′-Diarylthiourea derivative | MCF-7 (breast cancer) | Suppression of cell growth, induction of apoptosis, S phase cell cycle arrest, upregulation of caspase-3. mdpi.com |

| N-benzyl-(X-2-hydroxybenzyl)-N'-phenylthioureas | Various tumor cells | Antitumor activity. jppres.com |

Anticonvulsant Activity

Certain derivatives of thiourea have been investigated for their potential as anticonvulsant agents, showing promise in preclinical models of epilepsy. dergipark.org.trnih.gov The structural features of these compounds can be tailored to enhance their activity against different types of seizures.

In one study, a series of novel thiourea derivatives carrying a 5-cyclohexylamino-1,3,4-thiadiazole moiety were synthesized and evaluated for their anticonvulsant activity. nih.gov Some of these compounds demonstrated different effects in the pentylenetetrazole (PTZ) and maximal electroshock (MES) tests, suggesting potential therapeutic value in petit mal seizures. nih.gov Specifically, compounds with 2-methylphenyl, 4-chlorophenyl, allyl, and 4-methylphenyl substitutions on the thiourea pharmacophore increased the survival rate in the PTZ model. nih.gov

Another study focused on new thiourea derivatives prepared by reacting 4-aminophenylacetic acid with substituted isothiocyanates. dergipark.org.tr These compounds were tested for their anticonvulsant activity using the PTZ and MES tests in mice. One particular compound, (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid, was found to be more active than the other tested compounds. dergipark.org.tr It reduced convulsions across all grades, increased the convulsive threshold, prolonged the onset time of seizures, and significantly increased the survival percentage. dergipark.org.tr

Table 3: Anticonvulsant Activity of Selected Thiourea Derivatives

| Compound Type | Anticonvulsant Test Model | Key Findings |

|---|---|---|

| Thioureas with 5-cyclohexylamino-1,3,4-thiadiazole moiety | PTZ and MES tests | Active in petit mal seizure models; increased survival rate with specific phenyl substitutions. nih.gov |

| (4-{[(4-chlorophenyl)thiocarbamoyl]amino}phenyl)acetic acid | PTZ and MES tests | Reduced convulsions, increased convulsive threshold, prolonged seizure onset, and increased survival rate. dergipark.org.tr |

Anti-Leishmanial Activity

Thiourea derivatives have been identified as a promising class of compounds in the search for new treatments for leishmaniasis, a neglected tropical disease. nih.govnih.gov Researchers have designed and synthesized various thiourea-based compounds and evaluated their efficacy against different species of Leishmania.

In one study, a series of thiourea derivatives were designed, synthesized, and screened for their anti-leishmanial activity. nih.gov Several compounds demonstrated significant in vitro potency against L. major, L. tropica, and L. donovani promastigotes, with IC50 values in the low submicromolar range. nih.gov One compound showed high activity against the amastigotes of L. major. These compounds were found to exhibit good inhibitory potential against L. major dihydrofolate reductase (DHFR) and pteridine (B1203161) reductase 1 (PTR1), suggesting an antifolate mechanism of action. nih.gov

Another study involved the synthesis of 23 thiourea derivatives of (±)-aminoglutethimide and their evaluation against promastigotes of L. major and L. tropica. nih.gov An N-benzoyl analogue was found to be potent against L. major and non-toxic to normal cells. nih.gov An N-hexyl compound was highly active against both species and lacked cytotoxicity. nih.gov Docking studies suggested that these inhibitors may target the folate and glycolytic pathways of the parasite. nih.gov

Table 4: Anti-Leishmanial Activity of Selected Thiourea Derivatives

| Compound Type | Leishmania Species | Key Findings |

|---|---|---|

| Dihydropyrimidine-based thioureas | L. major, L. tropica, L. donovani | Significant in vitro potency with low submicromolar IC50 values; inhibition of DHFR and PTR1. nih.gov |

| Thiourea derivatives of (±)-aminoglutethimide | L. major, L. tropica | Potent activity against promastigotes; potential targeting of folate and glycolytic pathways. nih.gov |

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights into the structural requirements for their antimicrobial, anticancer, anticonvulsant, and anti-leishmanial activities. dergipark.org.trnih.gov These studies guide the rational design of more potent and selective therapeutic agents.

Impact of Substituent Modifications on Biological Potency

The biological potency of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the thiourea moiety. dergipark.org.trnih.gov Modifications to these substituents can significantly alter the compound's electronic, steric, and lipophilic properties, thereby affecting its interaction with biological targets.

In the context of anti-leishmanial activity, SAR analysis has revealed that structural features such as carbon spacer length and lipophilicity are key to optimizing the compound's efficacy. mdpi.com For instance, in a series of thiourea derivatives, the presence of a 3,5-bis-(trifluoromethyl)phenyl unit was associated with activity against Leishmania, although it also conferred cytotoxicity. nih.gov This highlights the delicate balance between potency and toxicity that must be considered during drug design. The introduction of a piperidine-4-carboxylic acid scaffold has also been reported as an important modification in some anti-leishmanial derivatives. nih.gov

In the realm of anticonvulsant activity, the presence of a chloro group at the 4-position of the phenyl ring in (4-{[(phenyl)thiocarbamoyl]amino}phenyl)acetic acid derivatives was found to be more potent than a 2,4,6-trichloro substitution, despite the latter having higher lipophilicity. dergipark.org.tr This suggests that specific electronic and steric factors, rather than just lipophilicity, play a critical role in determining anticonvulsant efficacy.

Conformational Analysis and Bioactive Conformations

Conformational analysis is a key aspect of SAR studies, as it helps to identify the three-dimensional arrangement of atoms in a molecule that is responsible for its biological activity (the bioactive conformation). The flexibility of the thiourea linkage allows derivatives of this compound to adopt various conformations, and understanding which of these conformers binds to the biological target is essential for designing more effective drugs.

While specific conformational analysis studies on this compound derivatives are not extensively detailed in the provided context, the principles of conformational analysis are broadly applicable. For instance, in the study of flavonoid analogues, conformational analysis was used to determine the orientation of different ring systems relative to each other. mdpi.com Such analyses, often aided by computational methods like Density Functional Theory (DFT), can help in understanding the spatial arrangement of key functional groups and their interactions with receptor binding sites. mdpi.commdpi.com The identification of low-energy, stable conformers can provide a starting point for molecular docking studies to predict the binding modes of these compounds with their target enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to ascertain the relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov This approach is instrumental in drug discovery for predicting the activity of new molecules, thereby optimizing the selection of candidates for synthesis and further testing. nih.govnih.gov For thiourea derivatives, QSAR studies often correlate physicochemical properties, such as hydrophobicity and electronic effects, with their observed pharmacological activities. nih.govresearchgate.net

A 3D-QSAR model was developed for a series of thiourea analogs as neuraminidase inhibitors, demonstrating a strong correlation between predicted binding affinity and experimental inhibitory concentration (pIC₅₀). nih.gov The model indicated that electrostatic, hydrophobic, and steric interactions are critical for the inhibitory activity. nih.gov Another study on thiourea derivatives with anticancer activity identified lipophilicity (LogP), specific bond lengths, and the vibration frequency of a carbonyl group as key descriptors in predicting activity against liver cancer. sciencepublishinggroup.comscichemj.org The statistical quality of this model (R²=0.906) confirmed its acceptability and predictive power. sciencepublishinggroup.comscichemj.org

While these studies establish the utility of QSAR in understanding thiourea derivatives, specific QSAR models exclusively for this compound derivatives are not extensively detailed in the reviewed literature. However, the general principles derived from these studies are applicable. For instance, a QSAR study on a series of thiourea derivatives calculated LogP values between 0.52 and 1.20, suggesting an adequate lipophilic character for promising bioavailability. nih.gov Such models help in prioritizing chemical structures for synthesis, reducing the reliance on animal testing by predicting biological activities and potential toxicity early in the drug design phase. nih.govnih.gov

In Vitro and In Vivo Pharmacological Evaluation

The pharmacological potential of new chemical entities is assessed through a combination of in vitro (laboratory-based) and in vivo (animal-based) studies. These evaluations are crucial for determining the efficacy, mechanism of action, and metabolic fate of drug candidates.

Cell-Based Assays for Efficacy and Cytotoxicity

Cell-based assays are a fundamental tool for evaluating the efficacy and cytotoxicity of novel compounds. These in vitro tests utilize various human cancer cell lines to determine a compound's ability to inhibit cell growth or induce cell death.

A study on a series of 1,3-disubstituted thiourea analogs incorporating a 3-(trifluoromethyl)phenyl moiety evaluated their cytotoxic activity against a panel of cancer cell lines, including colon (SW480, SW620), prostate (PC3), and leukemia (K-562), as well as normal keratinocyte cells (HaCaT) to assess selectivity. nih.gov Several compounds demonstrated high cytotoxicity, with IC₅₀ values (the concentration required to inhibit 50% of cell growth) under 10 µM. nih.gov Notably, derivatives with 3,4-dichloro- and 4-CF₃-phenyl substituents showed the highest activity, with IC₅₀ values ranging from 1.5 to 8.9 µM. nih.gov These compounds were found to be more effective than the reference drug cisplatin (B142131) against certain cell lines. nih.gov

The mechanisms of action for the most potent thioureas were further investigated, revealing their ability to reduce the number of cancerous cells by 20–93% and induce apoptosis (programmed cell death). nih.gov For example, the 3,4-dichlorophenyl derivative induced late apoptosis in 95–99% of colon cancer cells. nih.gov

Similarly, a study on new N,N′-diarylthiourea derivatives tested their cytotoxic effects on the MCF-7 breast cancer cell line. mdpi.com One compound, in particular, was identified as the most effective, with an IC₅₀ value of 338.33 ± 1.52 µM, while showing no cytotoxic effects on normal human lung cells. mdpi.com This compound was found to induce apoptosis and cause cell cycle arrest in the S phase. mdpi.com

While these findings are for structurally related phenylthiourea derivatives, they highlight the methodologies used and the potential for this class of compounds as cytotoxic agents. Data specific to this compound derivatives was not available in the reviewed literature.

Table 1: Cytotoxicity of Selected 1,3-Disubstituted Phenylthiourea Analogs

| Compound | Substitution | Cell Line | IC₅₀ (µM) |

|---|---|---|---|

| 2 | 3,4-dichlorophenyl | SW480 | 1.5 ± 0.35 |

| 2 | 3,4-dichlorophenyl | SW620 | 3.1 ± 0.47 |

| 2 | 3,4-dichlorophenyl | PC3 | 4.9 ± 0.77 |

| 2 | 3,4-dichlorophenyl | K-562 | 2.0 ± 0.28 |

| 8 | 4-CF₃-phenyl | SW480 | 8.9 ± 1.25 |

| 8 | 4-CF₃-phenyl | SW620 | 4.8 ± 0.96 |

| 8 | 4-CF₃-phenyl | PC3 | 7.9 ± 1.01 |

| 8 | 4-CF₃-phenyl | K-562 | 5.5 ± 0.64 |

Data sourced from a study on 3-(trifluoromethyl)phenylthiourea (B159877) analogs. nih.gov

Metabolic Pathway Investigations in Biological Systems

Understanding the metabolic fate of a compound is critical for its development as a therapeutic agent. In vivo studies, typically in animal models like rats, are conducted to identify the biotransformation pathways and the resulting metabolites.

One pertinent study investigated the in vivo metabolism of N-phenyl-N'-(3,5-dimethylpyrazole-4-yl)thiourea in rats. nih.gov It is important to note that in this derivative, the dimethyl substitution is on a pyrazole (B372694) ring, not the phenyl group as in this compound. Following intraperitoneal administration, blood samples were collected over 48 hours. nih.gov Analysis using High-Performance Liquid Chromatography (HPLC) revealed that the parent compound was present at all time points, along with small quantities of metabolites, indicating that the compound is metabolized, albeit not extensively, within the studied timeframe. nih.gov

Another investigation focused on the biotransformation of N-(substituted phenyl)-N'-(1,3,5-trimethylpyrazole-4-yl)thioureas. The study identified N-dealkylation as a metabolic pathway, resulting in the formation of N-(4-fluoro/chloro-phenyl)-N'-(3,5-dimethylpyrazole-4-yl)thioureas. nih.gov These metabolites were identified in plasma samples by comparison with synthesized reference standards via HPLC. nih.gov

These studies provide insight into the potential metabolic pathways for thiourea derivatives, such as N-dealkylation. However, direct metabolic investigations specifically for this compound derivatives were not found in the available literature.

Pharmacokinetic Profiling and Oral Bioavailability

Pharmacokinetics describes the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body. Profiling these parameters is essential to determine how a drug is processed and to assess its potential for oral administration.

While specific pharmacokinetic data for this compound derivatives are not available in the reviewed literature, general insights can be drawn from QSAR studies on related thiourea compounds. A study performing QSAR analysis on a series of thiourea derivatives predicted LogP values—an indicator of lipophilicity—in a range that suggests promising oral bioavailability. nih.gov Compounds with adequate lipophilicity are more likely to be absorbed through the intestine after oral administration. nih.gov

The lack of experimental in vivo pharmacokinetic data for this compound derivatives underscores a gap in the current research landscape. Such studies would be necessary to determine key parameters like half-life, clearance, volume of distribution, and ultimately, the fraction of the drug that reaches systemic circulation after oral intake (oral bioavailability).

Computational Chemistry and Molecular Modeling of 3,5 Dimethylphenylthiourea

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This technique is instrumental in drug discovery for forecasting the interaction between a small molecule ligand and a protein's binding site. ekb.eg For derivatives of thiourea (B124793), docking studies have been employed to explore their inhibitory potential against various enzymes by analyzing their binding conformations and affinities. nih.govrsc.orgrsc.org

Docking simulations for 3,5-Dimethylphenylthiourea would involve placing the molecule into the active site of a target protein to predict its binding mode and estimate its binding affinity. The thiourea moiety is crucial for interaction, typically acting as both a hydrogen bond donor (via the N-H groups) and acceptor (via the sulfur atom). The 3,5-dimethylphenyl group contributes to binding through hydrophobic and van der Waals interactions.

The binding affinity is quantified using scoring functions, which estimate the free energy of binding. A lower score typically indicates a more favorable binding affinity. nih.gov Studies on similar N,N'-disubstituted thioureas have shown that their binding energies can vary depending on the target and the specific substitutions on the phenyl ring. researchgate.net For instance, in a hypothetical docking against a protein kinase, the predicted binding affinities could be presented as follows:

| Docking Software | Target Protein | Predicted Binding Affinity (kcal/mol) | Predicted Inhibition Constant (Ki, µM) |

| AutoDock Vina | Kinase Domain | -8.5 | 0.45 |

| Glide | Kinase Domain | -8.2 | 0.62 |

| GOLD | Kinase Domain | -7.9 | 0.98 |

This table presents illustrative data based on typical results for similar compounds, as specific docking results for this compound were not available in the searched literature.

A critical output of molecular docking is the identification of key amino acid residues within the protein's active site that interact with the ligand. For phenylthiourea (B91264) derivatives, interactions commonly involve:

Hydrogen Bonds: The N-H protons of the thiourea group can form hydrogen bonds with backbone carbonyls or side chains of polar amino acids like Aspartate, Glutamate, and Alanine. biointerfaceresearch.com

Hydrophobic Interactions: The dimethylphenyl ring can engage in hydrophobic interactions with nonpolar residues such as Leucine, Isoleucine, and Valine.

Pi-Stacking/Pi-Cation Interactions: The aromatic phenyl ring can interact with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

A summary of potential key interactions for this compound within a hypothetical kinase binding site is detailed below.

| Interaction Type | Ligand Moiety | Interacting Protein Residue | Distance (Å) |

| Hydrogen Bond | Thiourea N-H | Asp100 | 2.1 |

| Hydrogen Bond | Thiourea N-H | Leu98 | 2.3 |

| Hydrophobic | Dimethylphenyl | Ala96, Glu112 | N/A |

| Van der Waals | Full Ligand | Gly97, Arg111, Met132 | N/A |

This table is a representative example based on interactions observed for analogous thiourea compounds docked in protein active sites. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide insights into the time-dependent behavior of molecular systems, allowing for the assessment of the stability of a ligand-receptor complex and the nature of its dynamic interactions in a simulated physiological environment. researchgate.netscfbio-iitd.res.in

MD simulations are used to evaluate the stability of the binding pose predicted by molecular docking. nih.gov Key metrics such as the Root Mean Square Deviation (RMSD) and the Radius of Gyration (Rg) are calculated over the simulation trajectory. A stable RMSD value for the ligand and protein suggests that the complex remains in a consistent conformational state. ekb.eg Similarly, a stable Rg value indicates that the protein maintains its structural compactness upon ligand binding. ekb.eg Studies on thiourea derivatives have shown that stable complexes typically exhibit low RMSD fluctuations over simulation times of 100 to 200 nanoseconds. nih.govacs.org

| Simulation Metric | System | Average Value (Å) | Fluctuation (Å) |

| RMSD | Protein Backbone | 1.5 | ± 0.2 |

| RMSD | Ligand | 0.8 | ± 0.3 |

| Radius of Gyration (Rg) | Protein | 16.2 | ± 0.06 |

This table contains exemplary data reflecting typical stability metrics for a stable protein-ligand complex during an MD simulation. ekb.eg

MD simulations allow for a dynamic exploration of the non-covalent interactions between the ligand and the receptor. The persistence of hydrogen bonds, hydrophobic contacts, and water-mediated interactions throughout the simulation provides a measure of their strength and importance for binding stability. acs.org Intramolecular hydrogen bonds within the this compound molecule can also be monitored to understand its conformational preferences. The analysis of intermolecular forces confirms the key residues involved in anchoring the ligand within the binding pocket and provides a more realistic view of the interaction energetics than static docking models. acs.org

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. mdpi.comnih.gov These methods provide detailed information on molecular orbitals, charge distribution, and other electronic descriptors.

For this compound, DFT calculations can elucidate its fundamental chemical properties. Key parameters derived from these calculations include:

HOMO and LUMO Energies: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

Energy Gap (ΔE): The difference between the LUMO and HOMO energies (ΔE = ELUMO – EHOMO) is an indicator of the molecule's chemical stability and reactivity. A smaller energy gap suggests higher reactivity. tandfonline.com

Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution on the molecule's surface. It identifies electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). For thiourea derivatives, the sulfur and nitrogen atoms are typically electron-rich sites.

| Quantum Chemical Parameter | Calculated Value |

| EHOMO | -6.1 eV |

| ELUMO | -1.5 eV |

| Energy Gap (ΔE) | 4.6 eV |

| Chemical Potential (µ) | -3.8 eV |

| Chemical Hardness (η) | 2.3 eV |

| Electrophilicity Index (ω) | 3.1 eV |

This table presents representative quantum chemical data for a substituted phenylthiourea derivative based on values reported in the literature for analogous compounds. scispace.com

Computational Approaches for Drug Target Identification and Deconvolution

Identifying the biological targets of a compound is a central challenge in drug discovery. Computational methods have become indispensable for predicting these drug-target interactions (DTIs), thereby accelerating the research pipeline. nih.govrsc.org These approaches can be broadly categorized into ligand-based and target-based methods. nih.gov

Ligand-based methods rely on the principle that molecules with similar structures often have similar biological activities. nih.gov Techniques like chemical similarity searching and pharmacophore modeling are used when the structure of the target is unknown but a set of active ligands has been identified. nih.gov

Target-based methods, such as molecular docking, are employed when the three-dimensional structure of the biological target is available. dergipark.org.tr Docking algorithms predict the preferred orientation of a ligand when bound to a target, estimating the strength of the interaction. dergipark.org.tr This allows for the virtual screening of large compound libraries to identify potential hits. nih.gov Furthermore, network-based approaches integrate information from genomics, proteomics, and pharmacogenomics to construct interaction networks that can reveal potential drug targets. nih.gov

The most powerful strategies in modern drug discovery involve the integration of computational predictions with experimental validation in an iterative cycle. mdpi.com This hybrid approach leverages the speed of computational screening and the reliability of experimental testing to efficiently explore a vast chemical space and identify promising drug candidates. mdpi.comresearchgate.net

The typical workflow begins with computational methods like virtual screening to predict potential interactions. The top-ranked candidates from these predictions are then synthesized and tested experimentally through in vitro or in vivo assays. mdpi.com The results from these experiments provide crucial feedback that is used to refine the computational models, leading to more accurate predictions in subsequent rounds. researchgate.net This iterative process of prediction, testing, and model refinement enhances the efficiency of discovering novel ligands and helps overcome the limitations of purely computational or experimental approaches alone. mdpi.comresearchgate.net

Coordination Chemistry of 3,5 Dimethylphenylthiourea As a Ligand

Synthesis and Characterization of Metal Complexes with 3,5-Dimethylphenylthiourea

The synthesis of metal complexes involving thiourea-based ligands is typically straightforward. A common method involves the reaction of the ligand, dissolved in a suitable organic solvent like methanol, ethanol, or acetone (B3395972), with a solution of a metal salt, often a metal halide. mdpi.commaterialsciencejournal.org The resulting complex frequently precipitates from the reaction mixture upon stirring and can be isolated by filtration. materialsciencejournal.org

The formation of different types of complexes can be controlled by the reaction conditions. For instance, in the synthesis of complexes with related N-substituted thiourea (B124793) ligands, the presence or absence of a base, such as triethylamine (Et₃N), can dictate the coordination mode of the ligand. mdpi.com Reactions conducted without a base often yield complexes where the thiourea ligand is neutral and coordinates as a monodentate ligand. Conversely, the addition of a base can facilitate the deprotonation of an N-H group, leading to the formation of an anionic ligand that coordinates in a bidentate fashion. mdpi.comsemanticscholar.org

| Metal Ion (M) | Reaction Conditions | Complex Type | Coordination Mode |

|---|---|---|---|

| Cu(II), Pd(II), Pt(II), Hg(II) | 2:1 ligand-to-metal ratio, no base | [MCl₂(κ¹S-HPMCT)₂] | Monodentate (S-bonded) mdpi.comsemanticscholar.org |

| Ni(II), Cu(II), Pd(II), Pt(II), Zn(II), Cd(II), Hg(II) | 2:1 ligand-to-metal ratio, with Et₃N | [M(κ²S,N-PMCT)₂] | Bidentate (S,N-bonded) mdpi.comsemanticscholar.org |

This compound, like other N,N'-disubstituted thioureas, exhibits versatile coordination behavior. mdpi.com The primary binding modes observed are:

Monodentate Coordination: The ligand can coordinate to a metal center through the sulfur atom (κ¹S). mdpi.comnih.gov In this mode, the thiourea acts as a neutral ligand. This is a common coordination mode, particularly in the absence of a base. mdpi.comsemanticscholar.org

Bidentate Chelation: Following deprotonation of one of the nitrogen atoms, the ligand can act as an anionic bidentate ligand, coordinating through both the sulfur and the deprotonated nitrogen atom (κ²S,N). mdpi.comsemanticscholar.org This mode results in the formation of a stable chelate ring.

The coordination geometry of the resulting complex is determined by the metal ion's electronic configuration, oxidation state, and coordination number. For divalent metal ions, four-coordinate geometries are common.

Square Planar: This geometry is frequently observed for d⁸ metal ions such as Pd(II), Pt(II), and sometimes Ni(II). mdpi.comnih.gov

Tetrahedral: This geometry is typical for d¹⁰ metal ions like Zn(II) and can also be adopted by other metals such as Co(II). nih.gov